Structural Differentiation: 3-Chloro-4-Fluorobenzoyl Substituent Versus 4-Fluorobenzoyl-Only Analogs
The target compound incorporates a 3-chloro-4-fluorobenzoyl group at the piperidine nitrogen. The presence of the chlorine atom at the meta position of the benzoyl ring, in addition to the para fluorine, is a structural feature not universally shared by close analogs within the quinazolin-4(3H)-one piperidine series, where many disclosed compounds bear a simpler 4-fluorobenzoyl substituent [1]. This halogenation pattern is predicted to influence lipophilicity (XLogP3-AA = 3.8) and electronic distribution on the aryl ring, which may affect target binding interactions . While direct comparative bioactivity data for this specific compound are not publicly available, the patent literature explicitly teaches that the identity and position of halogen substituents on the benzoyl moiety are critical variables governing pharmacological activity within this compound class [1].
| Evidence Dimension | Benzoyl substituent halogenation pattern |
|---|---|
| Target Compound Data | 3-chloro-4-fluorobenzoyl (two halogen substituents: Cl meta, F para) |
| Comparator Or Baseline | 4-fluorobenzoyl (single halogen substituent) – common motif in quinazolin-4(3H)-one piperidine class [1] |
| Quantified Difference | Qualitative structural difference; quantitative bioactivity differential not publicly reported for this specific compound |
| Conditions | Structural comparison based on patent disclosures (WO2014102589A1) and predicted physicochemical properties |
Why This Matters
Procurement of a compound with the specific 3-chloro-4-fluorobenzoyl motif ensures fidelity to the intended pharmacophore when this substitution pattern is required for SAR studies, as opposed to ordering a 4-fluorobenzoyl-only analog that may exhibit divergent target engagement.
- [1] Tadesse, D. Quinazolin-4(3H)-one-type piperidine compounds and uses thereof. International Patent Application WO2014102589A1, published July 3, 2014. View Source
